3-Cyclohexyl-6-fluoro-1H-indole chemical properties
3-Cyclohexyl-6-fluoro-1H-indole chemical properties
An In-depth Technical Guide to 3-Cyclohexyl-6-fluoro-1H-indole: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] Its derivatives form the basis of numerous approved drugs and clinical candidates.[2] This guide delves into a specific, rationally designed analogue: 3-Cyclohexyl-6-fluoro-1H-indole. The strategic incorporation of a fluorine atom at the 6-position and a cyclohexyl moiety at the 3-position is not arbitrary. Fluorination is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][3] Concurrently, the bulky, lipophilic cyclohexyl group can confer selectivity and improve target engagement. This document provides a comprehensive overview of this compound's chemical properties, a robust synthetic protocol, and its prospective applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
While 3-Cyclohexyl-6-fluoro-1H-indole is a novel investigational compound without an assigned CAS number, its properties can be reliably predicted based on its constituent parts and data from closely related analogues. The 6-fluoroindole core provides a scaffold with known biological relevance, acting as a precursor for potent selective serotonin reuptake inhibitors (SSRIs), as well as antifungal and antibacterial agents.[4] The properties are summarized below.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 3-Cyclohexyl-6-fluoro-1H-indole | Standard Nomenclature |
| Molecular Formula | C₁₄H₁₆FN | - |
| Molecular Weight | 217.28 g/mol | - |
| CAS Number | Not assigned | Analogue: 3-Cyclobutyl-6-fluoro-1H-indole (1707580-53-7)[5] |
| Appearance | Predicted: Off-white to light brown solid | Based on 6-fluoroindole[6] and 3-cyclohexyl-1H-indole derivatives[7] |
| Solubility | Predicted: Soluble in organic solvents (DMF, DCM, EtOAc, THF); Insoluble in water. | Based on 6-fluoroindole's known solubility profile.[8] |
| Predicted LogP | ~4.5 | Calculated based on contributions from the 6-fluoroindole and cyclohexyl groups.[9] |
| Hydrogen Bond Donors | 1 (Indole N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 1 (Fluorine atom) | Structural Analysis |
Synthesis and Chemical Reactivity
The synthesis of 3-substituted indoles is a well-trodden path in organic chemistry. For 3-Cyclohexyl-6-fluoro-1H-indole, a highly efficient and scalable two-step approach starting from commercially available 6-fluoroindole is proposed. This method involves a Friedel-Crafts acylation followed by a robust reduction, a strategy validated for similar structures like the 5-fluoro isomer.[1]
Causality of Method Selection: The Friedel-Crafts acylation is chosen due to the high electron-donating nature of the indole nucleus, which directs electrophilic substitution preferentially to the C3 position.[10] Following acylation, a Wolff-Kishner reduction is selected for its high efficiency in reducing ketones to methylene groups under basic conditions, which are well-tolerated by the indole ring.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3-Cyclohexyl-6-fluoro-1H-indole.
Detailed Experimental Protocol: Synthesis of 3-Cyclohexyl-6-fluoro-1H-indole
PART A: Friedel-Crafts Acylation
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Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL/mmol of indole). Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise to the stirred DCM. Once dissolved, add 6-fluoroindole (1.0 eq).
-
Acylation: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise via a syringe over 15 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl (2 mL). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield (6-fluoro-1H-indol-3-yl)(cyclohexyl)methanone.
PART B: Wolff-Kishner Reduction
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Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone intermediate from Part A (1.0 eq), potassium hydroxide (KOH, 4.0 eq), and ethylene glycol (15 mL/mmol of ketone).
-
Hydrazine Addition: Add hydrazine hydrate (80% solution, 3.0 eq) to the mixture.
-
Reaction: Heat the mixture to 180-190°C and reflux for 4 hours. Water will distill off during this period.
-
Cooling & Workup: Cool the reaction mixture to room temperature and add water (50 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with water and then brine.
-
Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-Cyclohexyl-6-fluoro-1H-indole.
Spectroscopic and Analytical Characterization
Structural confirmation of the final compound relies on a combination of spectroscopic methods. The following table outlines the predicted data for verifying the identity and purity of 3-Cyclohexyl-6-fluoro-1H-indole.
| Technique | Predicted Signature |
| ¹H NMR | δ 10.8-11.0 ppm: (br s, 1H, indole N-H). δ 7.5-7.7 ppm: (dd, 1H, H4). δ 7.0-7.2 ppm: (m, 2H, H2, H5). δ 6.8-7.0 ppm: (ddd, 1H, H7). δ 2.5-2.7 ppm: (m, 1H, cyclohexyl CH). δ 1.2-2.1 ppm: (m, 10H, cyclohexyl CH₂). |
| ¹³C NMR | δ 138-140 ppm: (C7a). δ 123-125 ppm: (C3a). δ 120-122 ppm: (C2). δ 115-117 ppm: (C3). Aromatic C-F: (d, J≈240 Hz, C6). Aromatic CH: (C4, C5, C7). Cyclohexyl CH: δ ~35 ppm. Cyclohexyl CH₂: δ ~25-33 ppm. |
| ¹⁹F NMR | A single resonance expected around -120 to -125 ppm , likely a triplet of doublets due to coupling with H5 and H7. |
| Mass Spec (EI) | M⁺ at m/z = 217. Key fragments may include loss of cyclohexyl group. |
| IR (KBr, cm⁻¹) | ~3400: (N-H stretch). 3100-3000: (Aromatic C-H stretch). 2925, 2850: (Aliphatic C-H stretch). ~1620, 1450: (Aromatic C=C stretch). ~1250: (C-F stretch). |
Potential Applications in Drug Discovery and Chemical Biology
The unique structural combination of 3-Cyclohexyl-6-fluoro-1H-indole makes it a compelling candidate for several therapeutic areas.
-
Neuroscience and Psychiatry: Aminocyclohexyl indole derivatives are known to bind with high affinity to the serotonin transporter (SERT), a key target for antidepressant medications.[11][12] The 3-cyclohexyl-6-fluoro-1H-indole scaffold could serve as a novel core for developing new SSRIs or PET imaging agents for SERT.[12] The 6-fluoro substitution can enhance blood-brain barrier penetration and metabolic stability, which are critical for CNS-acting drugs.
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Oncology: The indole scaffold is prevalent in anticancer agents that inhibit protein kinases, tubulin polymerization, or histone deacetylases.[2] For instance, fluorinated oxindoles, structurally related to indoles, are used in kinase inhibitors like sunitinib.[3] The cyclohexyl group can provide crucial hydrophobic interactions within the binding pockets of these targets, potentially leading to high potency and selectivity.
-
Infectious Diseases: The parent 6-fluoroindole molecule has demonstrated both antibacterial and antifungal properties. It is also used as a building block for HIV-1 attachment inhibitors. The addition of the cyclohexyl group increases lipophilicity, which could enhance cell membrane penetration and improve antimicrobial efficacy.
Conclusion
3-Cyclohexyl-6-fluoro-1H-indole represents a strategically designed molecule with significant potential in modern drug discovery. By combining the biologically active 6-fluoroindole core with a C3-cyclohexyl substituent, this compound offers a unique blend of electronic and steric properties. This guide provides the foundational chemical knowledge—from a robust synthetic pathway to predicted analytical characteristics and promising therapeutic applications—to empower researchers to explore its potential. Further investigation into its biological activity is highly warranted and could lead to the development of next-generation therapeutics in neuroscience, oncology, and infectious disease.
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